N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide

Catalog No.
S6728418
CAS No.
78334-48-2
M.F
C11H12N2O2S
M. Wt
236.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide

CAS Number

78334-48-2

Product Name

N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

InChI

InChI=1S/C11H12N2O2S/c1-3-15-8-4-5-9-10(6-8)16-11(13-9)12-7(2)14/h4-6H,3H2,1-2H3,(H,12,13,14)

InChI Key

SEZFMSBMRCMBCZ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C

N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The compound features a benzothiazole moiety substituted at the 6-position with an ethoxy group and an acetamide functional group. Its molecular formula is C11H12N2O2SC_{11}H_{12}N_2O_2S and it has a molecular weight of 270.74 g/mol. The presence of the benzothiazole structure contributes to its potential pharmacological properties, making it a subject of interest in medicinal chemistry.

Typical for acetamide and benzothiazole derivatives. Key reactions include:

  • Acylation: The acetamide group can be modified through acylation reactions, allowing for the introduction of different acyl groups.
  • Nucleophilic Substitution: The chlorine atom in derivatives like 2-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
  • Coupling Reactions: This compound can be synthesized through coupling methodologies, such as the Suzuki cross-coupling reaction, which allows for the formation of aryl-benzothiazole derivatives .

The biological activity of N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide has been investigated in various studies. It exhibits:

  • Antimicrobial Activity: Compounds with similar structures have shown significant antimicrobial properties against various bacterial strains .
  • Urease Inhibition: This compound has been evaluated for its ability to inhibit urease, an enzyme linked to several pathological conditions, including urinary tract infections .
  • Antioxidant Properties: Benzothiazole derivatives often demonstrate antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide typically involves several steps:

  • Formation of Benzothiazole: Starting from 2-amino-thiophenol and ethyl bromoacetate, the initial benzothiazole structure is formed.
  • Acetylation: The resulting benzothiazole is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity .

N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide has potential applications in:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or urease-inhibiting drugs.
  • Research: It can be used in studies exploring the structure-activity relationship of benzothiazole derivatives for various therapeutic applications.

Interaction studies have shown that N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide binds effectively to target enzymes like urease. Molecular docking studies indicate that hydrogen bonding plays a crucial role in its mechanism of action against these enzymes . These interactions are vital for understanding how modifications to the compound's structure can enhance its biological efficacy.

Several compounds share structural similarities with N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide, including:

Compound NameStructure TypeNotable Activities
N-(6-chlorobenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAntimicrobial
N-(6-methylbenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAntioxidant and urease inhibition
N-(6-bromobenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAntimicrobial
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAnticancer

Uniqueness

N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide stands out due to its ethoxy substitution at the 6-position, which may influence its solubility and biological activity compared to other derivatives. Its specific interactions with urease and potential applications in drug development further highlight its unique profile among benzothiazole compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

236.06194880 g/mol

Monoisotopic Mass

236.06194880 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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